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Introduction

GS-458967, also known as GS967, is a potent and selective inhibitor of the cardiac late sodium
current (INaL).[1] This current, which results from a subpopulation of voltage-gated sodium
channels (Nav1.5) that fail to fully inactivate, is enhanced in pathological conditions such as
heart failure and long QT syndrome, contributing to cardiac arrhythmias. By selectively
targeting INaL over the peak sodium current (INaP), GS-458967 represents a promising
therapeutic agent for the treatment of these conditions. This technical guide provides a
comprehensive overview of the in vitro pharmacological profile of GS-458967, including its
mechanism of action, quantitative data on its inhibitory activity, and detailed experimental
protocols for its characterization.

Core Mechanism of Action

GS-458967 exerts its antiarrhythmic effects primarily through the potent and selective inhibition
of the late sodium current (INaL) in cardiomyocytes.[1] While it has a minimal effect on the
peak sodium current (INaP) at therapeutic concentrations, it also exhibits a use-dependent
block of INaP. This means that its blocking effect on the peak current becomes more
pronounced at higher frequencies of channel activation. The preferential inhibition of INaL is a
key feature of GS-458967, as it allows for the targeting of pathological sodium channel activity
without significantly affecting normal cardiac conduction.
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Quantitative In Vitro Data

The inhibitory potency of GS-458967 on the late sodium current has been quantified in various
in vitro models. The following table summarizes the key quantitative data for GS-458967.

CelllTissue Experimental
Parameter Value . L
Preparation Condition
IC50 (INaL) 0.13 pM Ventricular myocytes
IC50 (INaL) 0.21 uM Isolated hearts
Cells expressing
IC50 (use-dependent human cardiac
0.07 uM _
INaP block) voltage-gated sodium

channel

Experimental Protocols

Whole-Cell Voltage-Clamp Recordings of Late Sodium
Current (INaL) in HEK293 Cells Stably Expressing
Human Nav1.5

This protocol is adapted from automated patch-clamp studies and is suitable for characterizing
the inhibitory effect of GS-458967 on the late sodium current.

1. Cell Culture:

e Human Embryonic Kidney (HEK293) cells stably expressing the human cardiac sodium
channel, Navl.5 (encoded by the SCN5A gene), are cultured in Dulbecco’'s Modified Eagle
Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin,
and a selection antibiotic (e.g., G418) to maintain channel expression.

e Cells are maintained in a humidified incubator at 37°C with 5% CO2.

o For electrophysiological recordings, cells are plated onto glass coverslips at a low density to
allow for the isolation of individual cells.
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2. Solutions:

o Extracellular (Bath) Solution (in mM): 140 NacCl, 5 KCI, 2 CaCl2, 1 MgCI2, 10 HEPES. The
pH is adjusted to 7.4 with NaOH, and the osmolarity is adjusted to approximately 310 mOsm
with glucose.

« Intracellular (Pipette) Solution (in mM): 5 NaCl, 10 CsCl, 120 CsF, 0.1 CaCl2, 2 MgClI2, 10
HEPES, 10 EGTA. The pH is adjusted to 7.2 with CsOH, and the osmolarity is adjusted to
approximately 300 mOsm with glucose.

3. Electrophysiological Recording:

» Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data
acquisition system.

» Borosilicate glass pipettes are pulled to a resistance of 2-4 MQ when filled with the
intracellular solution.

o Agigaohm seal is formed between the pipette tip and the cell membrane, and the membrane
is then ruptured to achieve the whole-cell configuration.

e The cell is held at a holding potential of -100 mV to ensure the availability of the sodium
channels.

 To elicit the sodium current, a depolarizing voltage step to -10 mV for a duration of 300 ms is
applied at a frequency of 0.33 Hz.

e The late sodium current (INaL) is measured as the average current during the final 100 ms of
the 300 ms depolarizing pulse.

o GS-458967 is acutely applied to the bath solution at various concentrations to determine its
inhibitory effect on INaL.

Visualizations
Mechanism of Action on the Voltage-Gated Sodium
Channel

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612228?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Nav1.5 Channel States

Repolarization

RESESIEIE]

Depolarization Fast Inactivation Inactivated State

Open State
(Peak I_Na)

Incomplete Pt
=~~~ _ Inactivation -7

- -

- -

Late Open State
(Late I_NaL)

Potertimmiton

GS-458967 Action

GS-458967

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612228?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Preparation

HEK?293 cells with Prepare extracellular and

stable Nav1.5 expression intracellular solutions

Electrophysiology

Whole-cell patch-clamp

Apply voltage-clamp protocol
(-100mV holding, -10mV step)

Record peak and late
Na+ currents

Data Analysis

Apply GS-458967 at
varying concentrations

Measure inhibition of |_NaL

Calculate IC50 value

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b612228?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612228?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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